molecular formula C₉H₁₄O₆ B1141940 5,6-O-Isopropylidene-L-gulono-1,4-lactone CAS No. 94697-68-4

5,6-O-Isopropylidene-L-gulono-1,4-lactone

Cat. No. B1141940
CAS RN: 94697-68-4
M. Wt: 218.21
InChI Key:
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Description

5,6-O-Isopropylidene-L-gulono-1,4-lactone (IGL) is a compound that has gained attention due to its potential applications in scientific research. IGL is a derivative of L-ascorbic acid, commonly known as vitamin C. The synthesis of IGL is an important step in the development of new vitamin C analogs that can be used in various biochemical and physiological studies.

Scientific Research Applications

Synthesis of Modified Compounds

This compound is a useful starting material for the synthesis of an array of compounds modified in the 2 and 3 positions . This makes it a versatile reagent in organic chemistry.

Glycerol Derivative

5,6-O-Isopropylidene-L-gulono-1,4-lactone is a glycerol derivative . Glycerol derivatives have a wide range of applications in various fields including pharmaceuticals, cosmetics, food, and chemical industries.

Cytotoxic Activity

This compound has potent cytotoxic activity . It is able to inhibit the growth of cancer cells and induce apoptosis in human cell lines . This makes it a potential candidate for cancer research and treatment.

Chemical Synthesis

5,6-O-Isopropylidene-L-gulono-1,4-lactone is a reagent for chemical synthesis . It can be used in the synthesis of various other compounds.

Pharmaceutical Testing

This compound is used for pharmaceutical testing . It can be used to test the efficacy and safety of new drugs.

Research & Development

In the field of research and development, this compound is used in the synthesis of monosaccharides with a fluoro group at position 4 .

properties

IUPAC Name

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPPVKRHGNFKM-BNHYGAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662043
Record name 5,6-Isopropylidene-L-gulonic acid gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-O-Isopropylidene-L-gulonic acid-1,4-lactone

CAS RN

94697-68-4
Record name 5,6-Isopropylidene-L-gulonic acid gamma-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes 5,6-O-Isopropylidene-L-gulono-1,4-lactone a suitable building block for biodegradable polymers?

A1: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is a derivative of L-gulonic acid, which itself stems from L-ascorbic acid (vitamin C). [] This makes it a readily available and bio-based starting material. The molecule possesses two hydroxyl groups that can react with diisocyanates to form polyurethanes. [] The presence of the lactone ring in the structure is crucial. After polymerization, the resulting polyurethane contains hydrolytically labile ester linkages within its backbone, enabling its degradation under physiological conditions. []

Q2: How does the hydrolysis rate of polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone compare to similar compounds?

A2: Research indicates that polyurethanes synthesized from 5,6-O-Isopropylidene-L-gulono-1,4-lactone demonstrate a faster hydrolysis rate compared to polyurethanes derived from methyl β-D-glucofuranosidurono-6,3-lactone under similar conditions (phosphate buffer solution, pH 8.0, 27°C). [] This suggests that the specific structure of the 5,6-O-Isopropylidene-L-gulono-1,4-lactone-derived monomer contributes to enhanced hydrolytic degradability.

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